molecular formula C7H5IO2 B1592207 2-Hydroxy-4-iodobenzaldehyde CAS No. 38170-02-4

2-Hydroxy-4-iodobenzaldehyde

Cat. No. B1592207
CAS RN: 38170-02-4
M. Wt: 248.02 g/mol
InChI Key: UPUMRAVJDXWXMP-UHFFFAOYSA-N
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Description

2-Hydroxy-4-iodobenzaldehyde is a chemical compound with the molecular formula C7H5IO2. It has a molecular weight of 248.02 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, and at a temperature between 2-8°C .


Synthesis Analysis

The synthesis of 2-Hydroxy-4-iodobenzaldehyde can be achieved through a reaction involving 2-iodophenol, magnesium chloride, triethylamine, and paraformaldehyde . The reaction is carried out in acetonitrile under reflux and an inert atmosphere .


Molecular Structure Analysis

The InChI code for 2-Hydroxy-4-iodobenzaldehyde is 1S/C7H5IO2/c8-6-2-1-5(4-9)7(10)3-6/h1-4,10H and the InChI key is UPUMRAVJDXWXMP-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2-Hydroxy-4-iodobenzaldehyde is a solid substance with a molecular weight of 248.02 . It has a high GI absorption and is BBB permeant . It is soluble in water with a solubility of 0.171 mg/ml .

Scientific Research Applications

Crystal Structure Analysis

2-Hydroxy-4-iodobenzaldehyde exhibits interesting properties in crystal structure analysis. In a study, molecules of a similar compound, 2-hydroxy-3-iodo-5-nitrobenzaldehyde, were linked into sheets by C-H.O hydrogen bonds and two-centre iodo-nitro interactions, further linked by aromatic pi-pi stacking interactions (Garden et al., 2004).

Solid Phase Organic Synthesis

2-Hydroxy-4-iodobenzaldehyde and its derivatives are utilized in solid-phase organic synthesis. The electron-rich nature of these compounds makes them suitable for use as linkers in this synthesis process. One study explored the reductive amination of these aldehydes attached to resins, leading to the formation of secondary amines and their derivatives (Swayze, 1997).

Antimicrobial and Antiaflatoxigenic Activities

Some derivatives of 2-Hydroxy-4-iodobenzaldehyde demonstrate significant antimicrobial and antiaflatoxigenic activities. A study on 2-Hydroxy-4-methoxybenzaldehyde, a closely related compound, showed remarkable activity against Aspergillus flavus and reduced aflatoxin production (Harohally et al., 2017).

Application in Multicomponent Reactions

Salicylaldehydes, including 2-Hydroxy-4-iodobenzaldehyde, are key components in multicomponent reactions (MCRs). These reactions are significant in the large-scale production of pharmaceuticals and other industrial processes. The hydroxy and aldehyde groups of salicylaldehydes make them ideal for such reactions, leading to various heterocyclic systems (Heravi et al., 2018).

Synthesis of Complex Organic Compounds

The synthesis of complex organic compounds often involves 2-Hydroxy-4-iodobenzaldehyde or its derivatives. For instance, its reaction with alkynes, alkenes, or allenes through cleavage of the aldehyde C-H bond has been studied, showing efficient methods for producing various organic compounds (Kokubo et al., 1999).

Safety And Hazards

The safety information for 2-Hydroxy-4-iodobenzaldehyde indicates that it is harmful if swallowed and may cause an allergic skin reaction . It also causes serious eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

properties

IUPAC Name

2-hydroxy-4-iodobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IO2/c8-6-2-1-5(4-9)7(10)3-6/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPUMRAVJDXWXMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10593014
Record name 2-Hydroxy-4-iodobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10593014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-4-iodobenzaldehyde

CAS RN

38170-02-4
Record name 2-Hydroxy-4-iodobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10593014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 3-iodophenol (3.00 g, 13.6 mmol) in acetonitrile (50 mL) was added magnesium chloride (3.89 g, 40.9 mmol), triethylamine (7.6 mL, 55 mmol), and paraformaldehyde (1.64 g, 55 mmol). The reaction mixture was refluxed overnight, then neutralized with saturated aqueous ammonium chloride. The resultant red precipitate was removed by filtration, and the filtrate was extracted with ethyl acetate. The precipitate was dissolved in methanol and added to the combined organic extracts, which were then dried over magnesium sulfate. The solvent was removed under reduced pressure to provide an orange solid (5.4 g) as the crude product. This material was used in the subsequent step without further purification.
Quantity
3 g
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3.89 g
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7.6 mL
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1.64 g
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50 mL
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Synthesis routes and methods II

Procedure details

A 1 M solution of Iodine monochloride in dichloromethane (410 mL, 0.41 mol) is added to a solution of salicylaldehyde (50 g, 0.41 mol) in dichloromethane (150 mL) at 0° C. The resulting solution is warmed to room temperature and stirred overnight. The deep colored solution is discharged with saturated aqueous Na2SO3 (100 mL). The organic layer is separated, washed with water, dried over MgSO4, filtered and concentrated. The crude product is recrystallized from cyclohexane to give 4-iodosalicylaldehyde as yellow crystals (61 g, 0.25 mol). A solution of 4-iodosalicylaldehyde (12.4 g, 50 mmol) and MEM chloride (6 mL, 53 mmol) in THF (50 mL) is added to a suspension of 60% NaH (2.2 g, 55 mmol) in THF (50 mL) at 0° C. The resulting mixture is stirred at room temperature for 2 hours. Aqueous workup and concentration gives product as a liquid (15 g, 45 mmol). 1H NMR (CDCl3, 300 MHz) δ10.36 (s, 1H), 8.11 (d, 1H), 7.73 (dd, 1H), 7.03 (d, 1H), 5.37 (s, 2H), 3.88 (t, 2H), 3.52 (t, 2H), 3.36 (s, 3H). EI MS [M]+=436.
[Compound]
Name
solution
Quantity
0 (± 1) mol
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0 (± 1) mol
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50 g
Type
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150 mL
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410 mL
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100 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
S Kobayashi, S Tagawa, S Nakajima - Chemical and Pharmaceutical …, 1963 - jstage.jst.go.jp
… , mp 85~87, was established as 2—hydroxy—4—iodobenzaldehyde (XII). On the basis of … by them for the Oxime of 2—hydroxy-4—iodobenzaldehyde was not in agreement with the …
Number of citations: 6 www.jstage.jst.go.jp
小林茂, 田川寿美子, 中島成子 - Chemical and Pharmaceutical Bulletin, 1963 - jlc.jst.go.jp
… , mp 85~87, was established as 2—hydroxy—4—iodobenzaldehyde (XII). On the basis of … by them for the Oxime of 2—hydroxy-4—iodobenzaldehyde was not in agreement with the …
Number of citations: 2 jlc.jst.go.jp
Y Niu, Q Wang, H Wu, Y Wang, Y Zhang - New Journal of Chemistry, 2017 - pubs.rsc.org
… From commercially available 3-iodophenol, 2-hydroxy-4-iodobenzaldehyde was first … -2-hydroxy-4-iodobenzaldehyde. The reaction between 5-bromo-2-hydroxy-4-iodobenzaldehyde …
Number of citations: 21 pubs.rsc.org
C Kuroda, A Ochi, N Nakane, T Umeyama… - Bulletin of the …, 2000 - journal.csj.jp
… However, Friedel–Crafts coupling of 4, 5, and 6 with 2-hydroxy-4iodobenzaldehyde, obtained by Reimer-Tiemann reaction of 3-iodophenol (see Route B1), in the presence of AlCl3, …
Number of citations: 8 www.journal.csj.jp
H Wynberg - Chemical Reviews, 1960 - ACS Publications
The Reimer-Tiemann reaction for the preparation of phenolic aldehydes by the action of chloroform on phenols in alkaline medium has been known and gen-erally used for over eighty …
Number of citations: 264 pubs.acs.org
M Tominaga, E Takahashi, H Ukai, K Ohara, T Itoh… - Organic …, 2017 - ACS Publications
… (21) A Sonogashira coupling reaction between 1,3-diethynyladamantane and 2-hydroxy-4-iodobenzaldehyde gave 2 in 53% yield. The reaction of a 1:1 ratio of 2 and ethylenediamine …
Number of citations: 14 pubs.acs.org
AA Bhagwat, N Sekar - Journal of Fluorescence, 2019 - Springer
The effect of three substituents N,N-diethylamine, carbazole and diphenylamine at the 7 position of coumarin on linear and nonlinear optical properties are studied using absorption and …
Number of citations: 16 link.springer.com
N Grover, MO Senge - Synthesis, 2020 - thieme-connect.com
… Sonogashira reaction between 2-hydroxy-4-iodobenzaldehyde and 1,3-diethynyladamantane (249) gave 1,3-bis(4-formyl-3-hydroxyphenylethynyl)adamantane (250). The final key step …
Number of citations: 26 www.thieme-connect.com
EDD Calder - 2015 - theses.gla.ac.uk
This thesis is divided into four chapters in which one-pot processes have been developed and utilised for the synthesis of biologically active compounds. The work in the first chapter …
Number of citations: 2 theses.gla.ac.uk
S Yu, X Yang, Z Shao, Y Feng, X Xi, R Shao… - Sensors and Actuators B …, 2016 - Elsevier
… Mixture of 2-hydroxy-4-iodobenzaldehyde (20.31 g, 81.89 mmol), propionic anhydride (20.99 g, 230.5 mmol), and K 2 CO 3 (0.5528 g, 4 mmol) was refluxed until the color of the …
Number of citations: 57 www.sciencedirect.com

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